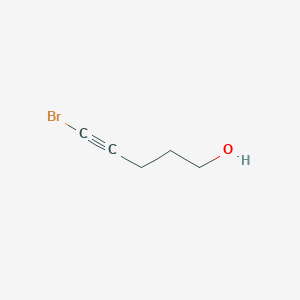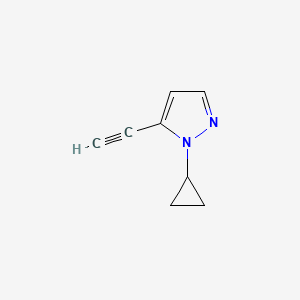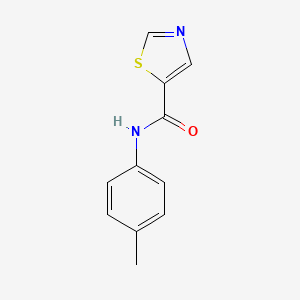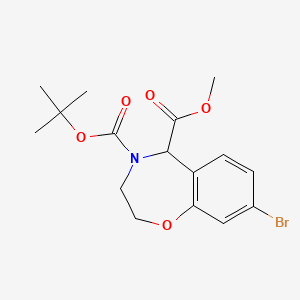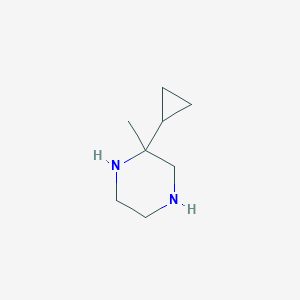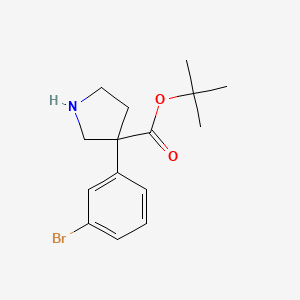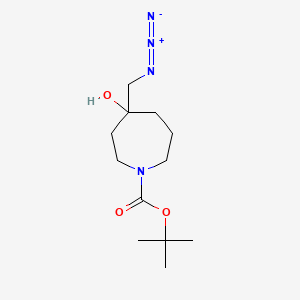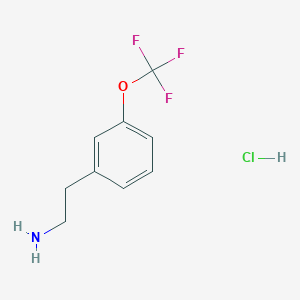
2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11ClF3NO . It is a derivative of phenylethylamine, where the phenyl ring is substituted with a trifluoromethoxy group at the third position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)benzaldehyde.
Reduction: The benzaldehyde is reduced to 3-(trifluoromethoxy)benzyl alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The benzyl alcohol is then converted to 3-(trifluoromethoxy)benzyl bromide using hydrobromic acid.
Amination: The benzyl bromide undergoes nucleophilic substitution with ethylamine to form 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenylethylamines.
Aplicaciones Científicas De Investigación
2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and neurotransmitter activity.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing mood and behavior.
Comparación Con Compuestos Similares
- 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
- 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Comparison:
- Structural Differences: The position of the trifluoromethoxy group on the phenyl ring varies among these compounds.
- Chemical Properties: These structural differences can lead to variations in reactivity and biological activity.
- Uniqueness: 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11ClF3NO |
|---|---|
Peso molecular |
241.64 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H |
Clave InChI |
WJUFJWCYCBHFBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


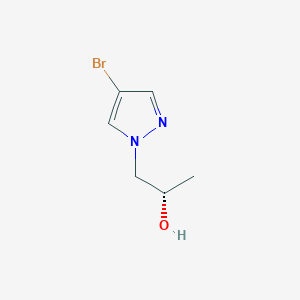
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)
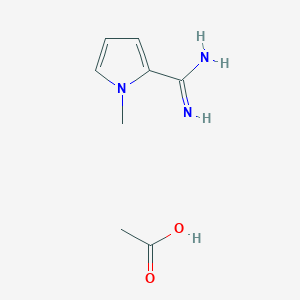
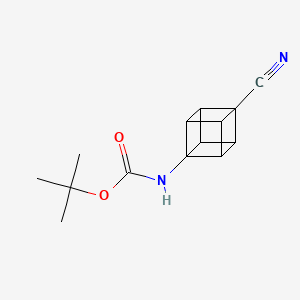
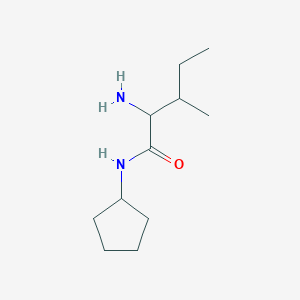
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

